molecular formula C9H12O B14460813 2-Methyl-5-(2-methylprop-1-en-1-yl)furan CAS No. 74304-09-9

2-Methyl-5-(2-methylprop-1-en-1-yl)furan

Cat. No.: B14460813
CAS No.: 74304-09-9
M. Wt: 136.19 g/mol
InChI Key: RJPWSIRQTPWXFC-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methylprop-1-en-1-yl)furan is an organic compound with the molecular formula C10H16O It is a derivative of furan, a heterocyclic organic compound, and features a methyl group and a methylprop-1-en-1-yl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures and results in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylprop-1-en-1-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylprop-1-en-1-yl)furan has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular mechanisms depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Anhydrolinalool oxide
  • Linalool oxide II
  • E-Herboxide (dehydroxylinalool oxide)
  • cis-Anhydrolinalool oxide
  • trans-Anhydrolinalool oxide

Uniqueness

2-Methyl-5-(2-methylprop-1-en-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

74304-09-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5-(2-methylprop-1-enyl)furan

InChI

InChI=1S/C9H12O/c1-7(2)6-9-5-4-8(3)10-9/h4-6H,1-3H3

InChI Key

RJPWSIRQTPWXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C(C)C

Origin of Product

United States

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